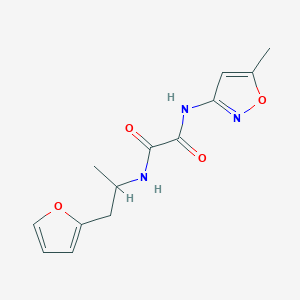

N1-(1-(furan-2-yl)propan-2-yl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

N1-(1-(Furan-2-yl)propan-2-yl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by two distinct heterocyclic substituents: a furan-2-yl group at the N1 position and a 5-methylisoxazol-3-yl group at the N2 position. Oxalamides are known for their versatility in medicinal chemistry, acting as enzyme inhibitors, receptor agonists/antagonists, and flavoring agents .

Properties

IUPAC Name |

N'-[1-(furan-2-yl)propan-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-8(6-10-4-3-5-19-10)14-12(17)13(18)15-11-7-9(2)20-16-11/h3-5,7-8H,6H2,1-2H3,(H,14,17)(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWAZKYQNLLERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NC(C)CC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-(furan-2-yl)propan-2-yl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the furan and isoxazole precursors. These precursors are then reacted under specific conditions to form the final compound. Common reagents used in these reactions include strong bases, acids, and coupling agents.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to minimize by-products and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural complexity allows for the exploration of various biological pathways.

Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. It may be investigated for its therapeutic properties in treating various diseases.

Industry: In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N1-(1-(furan-2-yl)propan-2-yl)-N2-(5-methylisoxazol-3-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The furan and isoxazole rings may bind to enzymes or receptors, leading to biological responses. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives and their properties, derived from the provided evidence:

Key Comparative Insights

Metabolic Stability

- S336 Analogs : Rapid metabolism in rat hepatocytes without amide hydrolysis suggests that pyridin-2-yl ethyl groups undergo oxidative degradation rather than enzymatic cleavage .

- Safety Profile: The NOEL of 100 mg/kg bw/day for methoxybenzyl/pyridin-2-yl derivatives indicates low toxicity .

Computational and Analytical Insights

- Density Functional Theory (DFT) : Becke’s hybrid functionals (e.g., B3LYP) could optimize the geometry and predict thermodynamic stability .

Biological Activity

N1-(1-(furan-2-yl)propan-2-yl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and its molecular weight of 258.26 g/mol. The structure features a furan moiety and an isoxazole ring, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of oxalamide compounds can possess antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

2. Anti-inflammatory Effects

Compounds containing furan and isoxazole rings have been reported to exhibit anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

3. Anticancer Potential

Preliminary studies indicate that oxalamide derivatives may inhibit cancer cell proliferation. The mechanisms often involve the induction of apoptosis in cancer cells through various signaling pathways .

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets involved in inflammation and cell proliferation pathways.

Potential Targets:

- Enzymatic Inhibition: Similar compounds have been shown to inhibit key enzymes involved in inflammatory responses.

- Receptor Modulation: The compound may modulate receptor activity related to pain and inflammation.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.